N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-8-16-12-17(21-20(24)15-6-7-15)9-10-18(16)22(19)13-14-4-2-1-3-5-14/h1-5,9-10,12,15H,6-8,11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXEHPKFNOITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves several steps. One common synthetic route is the reaction of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction conditions usually require anhydrous conditions and a non-polar solvent, such as dichloromethane, to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve high yields and purity.
Chemical Reactions Analysis
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: : Halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst, such as iron (Fe) or aluminum chloride (AlCl₃).
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs, which can be further utilized in various applications.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: : It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, emphasizing differences in core scaffolds, substituents, and physicochemical characteristics:
Key Observations:
Core Structure Influence: The tetrahydroquinoline core (target compound) differs from tetrahydrothienopyrimidine (Compounds 39–42) and pyrimidine (Tozasertib) scaffolds. The tetrahydrothienopyrimidine core in Compounds 39–42 is associated with GSK-3β inhibition, while Tozasertib’s pyrimidine core targets Aurora kinases .
In contrast, the 4-methoxyphenoxy group in the cyclopropane derivative from results in an oily consistency, highlighting how bulky substituents can disrupt crystallinity . Cyclopropanecarboxamide is a common motif in kinase inhibitors (e.g., Tozasertib), where its rigidity likely stabilizes enzyme binding .
Physicochemical Properties :
- Melting points vary significantly: Compound 39 (isobutyramide) has a higher melting point (284–285°C) than Compound 40 (cyclopropanecarboxamide, 257–258°C), possibly due to stronger intermolecular forces in the former .
- Yields for cyclopropane-containing analogs range from 22% (Compound 41) to 78% (), suggesting synthetic challenges dependent on precursor reactivity .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic compound belonging to the tetrahydroquinoline class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 362.47 g/mol. The structure features a tetrahydroquinoline core attached to a cyclopropanecarboxamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cancer progression and other diseases. Its quinoline core allows it to intercalate with DNA, potentially inhibiting replication and transcription processes.
- Protein Binding : The presence of benzyl and cyclopropanecarboxamide groups may enhance binding affinity to certain proteins, modulating enzymatic activity or receptor signaling pathways.
- Histone Deacetylase (HDAC) Activity : Similar compounds have shown promising HDAC inhibitory activity, which is crucial in cancer therapy as HDAC inhibitors can reactivate silenced tumor suppressor genes .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- In vitro Studies : Preliminary studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound's ability to intercalate with DNA suggests a mechanism where it disrupts the normal function of DNA replication machinery.
Other Therapeutic Applications
Beyond its anticancer potential, this compound may also have applications in treating other conditions due to its diverse biological activities:
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through modulation of signaling pathways associated with inflammatory responses .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of tetrahydroquinoline derivatives:
-
Case Study on Antitumor Activity :
- A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that derivatives with structural similarities exhibited potent antitumor activity comparable to standard chemotherapeutics like 5-fluorouracil (5-FU).
- In vivo Efficacy Studies :
- Pharmacokinetic Profiles :
Q & A
Q. What are the standard laboratory-scale synthesis methods for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide?
The compound is typically synthesized via multi-step reactions. A common approach involves coupling a tetrahydroquinoline precursor (e.g., 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) with cyclopropanecarbonyl chloride in the presence of a base like triethylamine. The reaction is conducted in anhydrous dichloromethane under reflux, followed by purification via column chromatography . Yield optimization often requires strict control of stoichiometry and reaction time.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- HPLC : To assess purity (>95% threshold for biological assays).
- NMR (¹H/¹³C) : Confirm the presence of the benzyl, cyclopropane, and tetrahydroquinoline moieties.
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., C₂₂H₂₃N₂O₂ expected at 363.17 g/mol).
- X-ray crystallography : Resolve stereochemistry if chiral centers are present .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
- Kinase inhibition assays : Test activity against kinases (e.g., EGFR, Aurora kinases) due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility testing : Measure LogP (predicted ~4.7) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing substituents to the cyclopropane or tetrahydroquinoline moieties?
- Substituent effects : Electron-withdrawing groups on the cyclopropane enhance electrophilicity, improving coupling efficiency.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in amidation steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How should contradictory bioactivity data between this compound and its sulfonamide analogs be resolved?
Sulfonamide analogs (e.g., ) often exhibit stronger kinase inhibition due to sulfonyl group interactions with ATP-binding pockets. To resolve discrepancies:
- Perform molecular docking studies to compare binding affinities.
- Validate via site-directed mutagenesis of target enzymes (e.g., mutating key lysine residues in kinases).
- Conduct SAR analysis to isolate contributions of cyclopropane vs. sulfonamide groups .
Q. What strategies are recommended for elucidating its mechanism of action in neuroprotective applications?
- Transcriptomics : Compare gene expression profiles in neuronal cells treated with the compound vs. controls.
- Protein interaction assays : Use pull-down assays with biotinylated probes to identify binding partners.
- In vivo models : Test efficacy in zebrafish or murine models of neurodegeneration, monitoring biomarkers like β-amyloid or tau phosphorylation .
Q. How can enantiomeric purity be achieved, and why is it critical for pharmacological studies?
- Chiral separation : Employ supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and isopropyl alcohol/CO₂ mobile phase.
- Absolute configuration determination : Use X-ray crystallography or circular dichroism. Enantiomers may exhibit divergent pharmacokinetics or off-target effects, necessitating >99% enantiomeric excess for reliable data .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity.
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Q. What analytical approaches differentiate degradation products during stability studies?
- Forced degradation : Expose the compound to heat, light, and pH extremes.
- LC-MS/MS : Identify degradation pathways (e.g., cyclopropane ring opening or amide hydrolysis).
- Kinetic modeling : Predict shelf-life under storage conditions .
Q. How to validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
